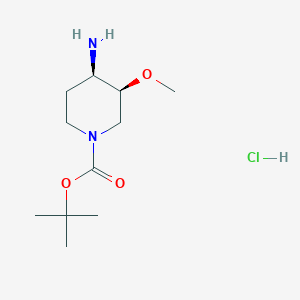

tert-Butyl (3S,4R)-4-amino-3-methoxypiperidine-1-carboxylate hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

tert-Butyl (3S,4R)-4-amino-3-methoxypiperidine-1-carboxylate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butyl group, an amino group, and a methoxy group attached to a piperidine ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3S,4R)-4-amino-3-methoxypiperidine-1-carboxylate hydrochloride typically involves the protection of the piperidine nitrogen, followed by the introduction of the tert-butyl group and the methoxy group. One common method involves the use of tert-butyl chloroformate and methanol in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes using microreactor systems. These systems allow for precise control of reaction parameters, leading to more efficient and sustainable production compared to traditional batch processes .

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl (3S,4R)-4-amino-3-methoxypiperidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form secondary or primary amines.

Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce secondary or primary amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

tert-Butyl (3S,4R)-4-amino-3-methoxypiperidine-1-carboxylate hydrochloride is primarily studied for its potential as a pharmaceutical intermediate. Its unique piperidine structure allows it to serve as a scaffold for developing various bioactive compounds.

Case Study: Synthesis of Novel Antidepressants

Research has focused on synthesizing derivatives of this compound to enhance its efficacy as an antidepressant. For instance, modifications to the amino group have led to compounds that exhibit improved binding affinity for serotonin receptors, indicating potential antidepressant activity.

Neuropharmacology

The compound has been investigated for its effects on neurotransmitter systems, particularly in relation to anxiety and depression.

Case Study: Behavioral Studies in Rodent Models

Studies conducted on rodent models have shown that administration of this compound can lead to significant reductions in anxiety-like behaviors. The mechanism appears to involve modulation of the GABAergic system, suggesting its potential use in treating anxiety disorders.

Synthetic Organic Chemistry

This compound serves as a versatile building block in organic synthesis.

Application Example: Synthesis of Peptidomimetics

Researchers have utilized this compound in the synthesis of peptidomimetics that mimic the structure and function of natural peptides. This application is particularly relevant in drug design for targeting protein-protein interactions.

Pharmacokinetic Studies

The pharmacokinetic profile of this compound has been evaluated to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Findings:

Initial studies indicate favorable ADME characteristics, making it a candidate for further development into therapeutic agents.

Wirkmechanismus

The mechanism of action of tert-Butyl (3S,4R)-4-amino-3-methoxypiperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

tert-Butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate: Similar structure but with a fluorine atom instead of a methoxy group.

tert-Butyl (3S,4R)-4-amino-3-hydroxypiperidine-1-carboxylate: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

tert-Butyl (3S,4R)-4-amino-3-methoxypiperidine-1-carboxylate hydrochloride is unique due to the presence of the methoxy group, which can influence its reactivity and interaction with molecular targets. This makes it particularly useful in applications where specific chemical properties are required .

Biologische Aktivität

Introduction

tert-Butyl (3S,4R)-4-amino-3-methoxypiperidine-1-carboxylate hydrochloride, commonly referred to as TBMPH, is a piperidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its interaction with biological systems. The following sections provide a comprehensive overview of the biological activity associated with TBMPH, including its pharmacological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- CAS Number : 2355288-63-8

- Molecular Formula : C₁₁H₂₂ClN₂O₃

- Molecular Weight : 266.77 g/mol

- Purity : 95% .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of TBMPH. The compound has been shown to exhibit cytotoxic effects on various cancer cell lines. For instance:

- Cell Lines Studied : FaDu hypopharyngeal tumor cells demonstrated significant apoptosis induction when treated with TBMPH.

- Comparison with Reference Drugs : It exhibited slightly enhanced cytotoxicity compared to bleomycin, a well-known chemotherapeutic agent .

Cholinergic Activity

TBMPH has been identified as a ligand for the M3 muscarinic acetylcholine receptor (M3R), which plays a critical role in several physiological processes:

- Mechanism : Activation of M3R is linked to cell proliferation and resistance to apoptosis, making it a target for cancer therapies .

- Implications in Alzheimer's Disease : Compounds interacting with M3R may also influence neurodegenerative conditions through dual cholinesterase inhibition and targeting amyloid beta aggregation .

Structure-Activity Relationship (SAR)

The structural features of TBMPH are essential for its biological activity. Studies have indicated that:

- Functional Groups : The presence of specific functional groups enhances binding affinity and selectivity towards biological targets.

- Stereochemistry : The (3S,4R) configuration is crucial for the desired pharmacological effects, as alterations can significantly diminish activity .

Case Studies

- Cytotoxicity Assessment

- Receptor Binding Studies

Comparative Data Table

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 2355288-63-8 |

| Molecular Weight | 266.77 g/mol |

| Purity | 95% |

| Anticancer Activity | Cytotoxic to FaDu cells |

| Receptor Target | M3 muscarinic acetylcholine receptor |

Eigenschaften

IUPAC Name |

tert-butyl (3S,4R)-4-amino-3-methoxypiperidine-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3.ClH/c1-11(2,3)16-10(14)13-6-5-8(12)9(7-13)15-4;/h8-9H,5-7,12H2,1-4H3;1H/t8-,9+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNXCTBDXQMLEQA-RJUBDTSPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)OC)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)OC)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.